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Compound of Interest

Compound Name: Enavogliflozin

Cat. No.: B607307

Technical Support Center: Enavogliflozin
Metabolism Studies

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) to address
challenges related to species differences in Enavogliflozin metabolism studies.

Frequently Asked Questions (FAQSs)

Q1: What are the primary metabolic pathways of Enavogliflozin and the enzymes involved?
Al: Enavogliflozin undergoes both Phase | and Phase Il metabolism.

o Phase | Metabolism: Primarily involves oxidation, mediated by Cytochrome P450 (CYP)
enzymes. The major CYPs involved are CYP3A4 and CYP2C19.[1][2] This leads to the
formation of hydroxylated metabolites, with the main ones being M1 (monohydroxylation in
the dihydrobenzofuran group) and M2 (monohydroxylation in the cyclopropyl group).[2][3]
Further oxidation of M1 and M2 by CYP3A can produce dihydroxylated metabolites (M3 and
M4).[2][3]

o Phase Il Metabolism: Involves glucuronidation, catalyzed by UDP-glucuronosyltransferases
(UGTs). The key UGTs identified are UGT1A4, UGT1A9, and UGT2B7, which form
glucuronide conjugates (Ul and U2).[1]
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Q2: What are the known species differences in the metabolism of Enavogliflozin?

A2: Significant species-dependent differences have been observed in the metabolism and
pharmacokinetics of Enavogliflozin.[1][4]

e Metabolic Rate: In vitro studies using hepatocytes have shown varying rates of hepatic
clearance across species.[1] For instance, the metabolic activity in rats appears to be greater
than in mice.[1][5]

» Metabolite Profile: While the major Phase | and Phase Il metabolites are qualitatively similar
across mice, rats, dogs, monkeys, and humans (i.e., the same metabolites are formed), the
quantitative proportions of these metabolites differ among species.[1]

o Pharmacokinetics: In vivo studies have revealed differences in oral bioavailability and
systemic clearance between mice and rats.[1][2] Mice exhibit higher oral bioavailability
(84.5-97.2%) compared to rats (56.3—62.1%).[1][2][3] Systemic clearance is also higher in
rats than in mice.[1]

Q3: How can we select the most appropriate animal model for preclinical studies of
Enavogliflozin?

A3: The selection of an appropriate animal model should be based on a comparative analysis
of the metabolic profiles between the candidate species and humans. The ideal animal model
should exhibit a similar metabolic profile to humans, both qualitatively and quantitatively.

o Recommendation: Based on in vitro hepatocyte studies, while all tested species (mouse, rat,
dog, monkey) produce the same major metabolites as humans, the relative amounts differ.[1]
Therefore, it is crucial to conduct preliminary in vitro metabolism studies using liver
microsomes or hepatocytes from various species to identify the one that most closely mirrors
the human metabolic profile of Enavogliflozin.

Q4: What strategies can be employed to overcome the challenges posed by species
differences in Enavogliflozin metabolism?

A4: A multi-pronged approach is recommended:
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« In Vitro Studies with Human-derived Systems: Utilize human liver microsomes and
hepatocytes to generate data that is directly relevant to human metabolism. This helps in
understanding the human metabolic pathways and the potential for drug-drug interactions.

o Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can integrate in
vitro metabolism data with physiological parameters to simulate the pharmacokinetics of
Enavogliflozin in humans.[6] A PBPK model for Enavogliflozin and its major metabolite M1
has been developed and validated, proving useful for predicting human pharmacokinetics.[6]

» Selection of Appropriate Preclinical Species: As mentioned in Q3, choose the preclinical
species with the most similar metabolic profile to humans.

Troubleshooting Guide
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Issue

Potential Cause

Recommended Solution

High variability in in vitro
metabolism results between

experiments.

1. Inconsistent cell viability or
enzyme activity in hepatocytes
or microsomes.2. Variation in
incubation conditions (e.g.,
temperature, pH, cofactor
concentrations).3. Pipetting
errors or issues with

compound solubility.

1. Ensure consistent quality
and handling of biological
matrices. Perform quality
control checks for each new
batch.2. Standardize all
experimental protocols and
ensure precise control over
incubation parameters.3. Verify
compound solubility in the
incubation buffer and use
appropriate solvent
concentrations. Implement
automated liquid handling
where possible to minimize

pipetting variability.

Observed in vivo clearance in
an animal model is significantly
different from the in vitro

intrinsic clearance prediction.

1. Contribution of extrahepatic
metabolism (e.g., intestinal
metabolism).2. Involvement of
drug transporters affecting
hepatic uptake and efflux.3.
The chosen in vitro system
does not fully recapitulate the

in vivo metabolic pathways.

1. Investigate the potential for
intestinal metabolism using
intestinal microsomes or S9
fractions.2. Conduct
transporter interaction studies
to assess if Enavogliflozin is a
substrate for uptake or efflux
transporters.3. Consider using
more complex in vitro models
like liver slices or co-cultures of

hepatocytes with other cell

types.

A major metabolite is observed
in human in vitro systems but
is only a minor component in
the selected animal model.

1. Significant species
differences in the expression
or activity of a specific
metabolizing enzyme (e.g., a
particular CYP or UGT

isozyme).

1. Characterize the enzymes
responsible for the formation of
the human-specific major
metabolite using recombinant
human enzymes.2. If the
animal model lacks this
metabolic pathway, consider

using a humanized animal
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model (if available) or rely
more heavily on PBPK
modeling to predict the human
PK of the metabolite.

Difficulty in detecting
glucuronide conjugates in LC-
MS/MS analysis.

1. Instability of the glucuronide
metabolite.2. Inefficient
ionization of the conjugate.3.
Suboptimal chromatographic

separation.

1. Ensure proper sample
handling and storage to
prevent degradation. Consider
using esterase inhibitors if acyl
glucuronide instability is
suspected.2. Optimize mass
spectrometry parameters for
the specific glucuronide
conjugate, including ionization
source and polarity.3. Adjust
the mobile phase pH and
gradient to improve the
chromatographic peak shape
and resolution of the

glucuronide.

Quantitative Data

Table 1: In Vitro Hepatic Clearance of Enavogliflozin in Hepatocytes from Different Species

Species In Vitro Hepatic Clearance (mL/min/kg)
Human 4.5

Monkey 18.5

Dog 17.9

Rat 8.3

Mouse 36.5

[Data sourced from Kim et al., 2022][1]
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Table 2: In Vivo Pharmacokinetic Parameters of Enavogliflozin in Mice and Rats

Parameter Mice Rats

Oral Bioavailability (%) 84.5-97.2 56.3-62.1

Systemic Clearance
(mL/min/kg)

6.35+1.14 10.1+£1.59

[Data sourced from Kim et al.,
2022][1]

Experimental Protocols
Protocol 1: In Vitro Metabolism of Enavogliflozin in
Hepatocytes

Obijective: To determine the metabolic stability and identify the major metabolites of
Enavogliflozin in a suspension of hepatocytes.

Materials:

Cryopreserved hepatocytes (human, mouse, rat, dog, or monkey)
e Williams' Medium E or similar hepatocyte culture medium

» Enavogliflozin stock solution (e.g., 10 mM in DMSO)
 Incubation plates (e.g., 24-well plates)

¢ Orbital shaker with temperature control

o Acetonitrile (ACN) for reaction quenching

e LC-MS/MS system for analysis

Procedure:
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e Thaw and Prepare Hepatocytes: Thaw cryopreserved hepatocytes according to the
supplier's protocol. Assess cell viability using trypan blue exclusion. Resuspend the
hepatocytes in pre-warmed culture medium to a final concentration of 1 x 10”6 viable
cells/mL.

e Prepare Incubation Solution: Dilute the Enavogliflozin stock solution in culture medium to
the desired final concentration (e.g., 1 uM).

« Initiate Incubation: Add the hepatocyte suspension to the wells of the incubation plate. Pre-
incubate for 5-10 minutes at 37°C in the orbital shaker. Add the Enavogliflozin incubation
solution to start the reaction.

e Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect
aliquots of the incubation mixture.

e Quench Reaction: Immediately quench the reaction by adding a set volume of cold
acetonitrile (e.g., 2 volumes) to the collected aliquots.

o Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the
supernatant to a new plate or vials for LC-MS/MS analysis.

o LC-MS/MS Analysis: Analyze the samples for the disappearance of the parent compound
(Enavogliflozin) and the formation of metabolites.

o Data Analysis: Calculate the percentage of Enavogliflozin remaining at each time point.
Determine the half-life (t2) and intrinsic clearance (CLint) from the rate of disappearance.
Identify and quantify the metabolites formed.

Protocol 2: In Vitro Metabolism of Enavogliflozin in Liver
Microsomes

Objective: To assess the Phase | metabolic stability of Enavogliflozin.
Materials:

e Liver microsomes (human, mouse, or rat)
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» Phosphate buffer (e.g., 100 mM, pH 7.4)

 NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-
phosphate dehydrogenase)

e Magnesium chloride (MgCl2)

» Enavogliflozin stock solution

o Acetonitrile (ACN) with an internal standard for quenching
e LC-MS/MS system

Procedure:

o Prepare Incubation Mixture: In a microcentrifuge tube or well of a plate, combine the
phosphate buffer, MgCI2, and liver microsomes.

e Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

e Initiate Reaction: Add Enavogliflozin to the mixture, followed by the NADPH regenerating
system to start the reaction.

o Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of
the reaction mixture.

e Quench Reaction: Stop the reaction by adding cold acetonitrile containing an internal
standard to each aliquot.

o Sample Processing: Centrifuge the samples to precipitate the microsomal proteins. Collect
the supernatant for analysis.

o LC-MS/MS Analysis: Analyze the supernatant for the concentration of Enavogliflozin.

» Data Analysis: Plot the natural logarithm of the percentage of Enavogliflozin remaining
versus time. From the slope of the linear regression, calculate the elimination rate constant
(k), half-life (t%2 = 0.693/k), and intrinsic clearance (CLint).
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Visualizations
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Caption: Metabolic pathway of Enavogliflozin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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